Bienvenue dans la boutique en ligne BenchChem!

6-amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one

Physicochemical profiling Drug-likeness Membrane permeability

This 6-amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one offers a chemically orthogonal 6-NH₂ diversification handle on the validated 4'-isopropylphenyl-chromone core of the tankyrase inhibitor MN-64 (TNKS1 IC₅₀ = 6 nM). The 6-amino group introduces a hydrogen-bond donor (HBD=1) and elevates tPSA to 52.3 Ų vs. 26.3 Ų for MN-64, occupying distinct drug-like chemical space critical for the emerging PBP2a allosteric inhibitor class (MRSA MICs down to 0.008 μg/mL). Secure this unique scaffold to build proprietary SAR libraries for antimicrobial resistance or tankyrase programs.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
Cat. No. B7790282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N
InChIInChI=1S/C18H17NO2/c1-11(2)12-3-5-13(6-4-12)18-10-16(20)15-9-14(19)7-8-17(15)21-18/h3-11H,19H2,1-2H3
InChIKeyOWWOBWAJBLNJHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one: Structural Identity, Physicochemical Baseline, and Procurement Context


6-Amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one (CAS 921553-44-8, PubChem CID 31370636) is a synthetic 2,6-disubstituted 4H-chromen-4-one derivative with the molecular formula C18H17NO2 and a monoisotopic mass of 279.1259 Da [1]. The compound belongs to the chromone (4H-1-benzopyran-4-one) family, a privileged scaffold in medicinal chemistry recognized for its synthetic versatility and broad spectrum of reported bioactivities including kinase inhibition, anticancer, anti-inflammatory, and antimicrobial effects [2]. It is catalogued as a screening compound by InterBioScreen (ID STOCK1N-74996; product number BB_NC-2526) and is classified as a derivative/analog of natural compounds [3]. The structure features a 6-amino substituent on the chromen-4-one core and a 2-(4-isopropylphenyl) group, a specific dual-substitution pattern that distinguishes it from both the unsubstituted 6-aminoflavone scaffold and the 6-deamino analog MN-64.

Why Generic Substitution Fails for 6-Amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one: The Dual-Substitution Differentiation Problem


Within the 4H-chromen-4-one chemical space, neither the 6-aminoflavone scaffold (CAS 4613-53-0, lacking the 4'-isopropyl group) nor 4'-isopropylflavone (MN-64, CAS 92831-11-3, lacking the 6-amino group) can serve as a functional surrogate for 6-amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one. The 6-amino group introduces a hydrogen-bond donor (HBD count = 1) and increases topological polar surface area (tPSA = 52.3 Ų) relative to MN-64 (tPSA = 26.3 Ų, HBD = 0), while the 4'-isopropylphenyl moiety elevates lipophilicity (XLogP3 = 4.4) substantially above 6-aminoflavone (XLogP ≈ 3.6) [1]. These orthogonal physicochemical shifts mean that the target compound occupies a distinct region of drug-like chemical space that neither comparator singly recapitulates. In the context of the emerging 4H-chromen-4-one class of penicillin-binding protein 2a (PBP2a) inhibitors—where subtle aryl substitution patterns dramatically alter MIC values against MRSA (range: 0.008–1 μg/mL) and allosteric binding affinities (Kd 13–23 μM)—generic substitution with a single-feature analog risks loss of the specific pharmacophoric combination required for target engagement [2].

Quantitative Differentiation Evidence for 6-Amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one vs. Closest Analogs


Topological Polar Surface Area (tPSA) Differentiation: 6-Amino-4'-isopropylflavone vs. MN-64 (6-Deamino Analog)

The presence of the 6-amino group in the target compound increases the topological polar surface area (tPSA) to 52.3 Ų, compared with 26.3 Ų for the 6-deamino analog MN-64 (2-(4-isopropylphenyl)-4H-chromen-4-one, CAS 92831-11-3) [1][2]. This 26.0 Ų difference (approximately 2-fold) is substantial enough to alter predicted passive membrane permeability and oral bioavailability classifications, as tPSA values below 60 Ų generally correlate with good oral absorption but values below 30 Ų are associated with higher blood-brain barrier penetration potential. The target compound thus occupies an intermediate permeability space distinct from the more lipophilic MN-64.

Physicochemical profiling Drug-likeness Membrane permeability

Lipophilicity (XLogP3) Differentiation: 6-Amino-4'-isopropylflavone vs. 6-Aminoflavone

The 4'-isopropyl substituent on the 2-phenyl ring elevates the computed lipophilicity of the target compound to XLogP3 = 4.4, compared with XLogP ≈ 3.6 for 6-aminoflavone (CAS 4613-53-0, 2-phenyl-4H-chromen-4-one bearing only the 6-amino group) [1]. This ΔlogP of approximately +0.8 log units translates to a roughly 6.3-fold higher theoretical partition coefficient, indicating significantly greater hydrophobicity. This shift may enhance binding to hydrophobic protein pockets but also reduce aqueous solubility relative to the parent 6-aminoflavone scaffold.

Lipophilicity ADME Solubility

Hydrogen-Bond Donor Capacity: Functional Differentiation from MN-64 for Target Engagement

The target compound possesses one hydrogen-bond donor (HBD, the 6-NH2 group) and three hydrogen-bond acceptors (HBA), whereas MN-64 has zero HBD and two HBA [1][2]. In the context of the 4H-chromen-4-one PBP2a inhibitor series reported by Shalaby et al. (2025), hydrogen-bonding interactions with the allosteric site of PBP2a were critical for binding affinity (Kd values of 13–23 μM for the most potent derivatives). The presence of an HBD-capable 6-amino group provides an additional vector for directional hydrogen-bond interactions that is entirely absent in MN-64, potentially enabling distinct binding modes or improved residence times at targets where H-bond donation is pharmacophorically required [3].

Hydrogen bonding Target engagement SAR

Molecular Weight and Rotatable Bond Parity with Tankyrase Pharmacophore: Comparison with MN-64

The target compound (MW = 279.3 Da) is only 15.0 Da heavier than MN-64 (MW = 264.3 Da), yet both share the identical 4'-isopropylphenyl-4H-chromen-4-one core substructure that defines the tankyrase inhibitory pharmacophore [1]. MN-64 is a validated potent tankyrase 1 inhibitor with IC50 values of 6 nM (TNKS1) and 72 nM (TNKS2), and its co-crystal structure with human tankyrase 2 has been solved (PDB 4BS4) [2]. The addition of the 6-amino group in the target compound preserves the core pharmacophore while introducing a modifiable handle (primary amine) that is absent in MN-64, enabling derivatization strategies (e.g., amide coupling, reductive amination) for SAR exploration without altering the core tankyrase-binding motif.

Molecular weight Ligand efficiency Tankyrase

Class-Level Antibacterial Evidence: 4H-Chromen-4-one Derivatives as Potent Anti-MRSA PBP2a Inhibitors

A 2025 study by Shalaby et al. demonstrated that 4H-chromen-4-one derivatives designed via scaffold hopping act as potent, non-covalent inhibitors of penicillin-binding protein 2a (PBP2a), the key resistance determinant in MRSA [1]. The most active compounds (16, 18–20) exhibited MICs of 0.008–1 μg/mL against MRSA strains, outperforming vancomycin and linezolid, and showed no detectable cytotoxicity in human cell assays [1]. These derivatives bound to the PBP2a allosteric site with Kd values of 13–23 μM and displayed synergistic effects with β-lactam antibiotics [1]. While the target compound was not among the specific derivatives tested, it shares the identical 4H-chromen-4-one core scaffold and key substitution features (2-aryl, 6-substitution) with the active series, placing it within a validated antibacterial pharmacophore class. The 6-amino group in the target compound corresponds to a substitution position that was modulated in the SAR study to tune potency and selectivity.

Antibacterial MRSA PBP2a inhibition

Recommended Application Scenarios for 6-Amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one Based on Verified Evidence


Medicinal Chemistry: Late-Stage Derivatization Starting Point for Tankyrase-Focused SAR

With the 4'-isopropylphenyl-4H-chromen-4-one core preserved from the validated tankyrase inhibitor MN-64 (TNKS1 IC50 = 6 nM, PDB 4BS4) , the 6-amino group provides a chemically orthogonal handle for amide coupling, sulfonamide formation, or reductive amination to generate focused libraries. This enables exploration of the 6-position vector, which is inaccessible from MN-64, for modulating tankyrase isoform selectivity (TNKS1 vs. TNKS2), improving physicochemical properties, or installing fluorescent/biotin tags for chemical biology probe development.

Antibacterial Drug Discovery: Entry Point into the PBP2a Inhibitor Chemotype

The Shalaby et al. (2025) study validates the 4H-chromen-4-one scaffold as a novel, non-covalent PBP2a inhibitor class with MICs as low as 0.008 μg/mL against MRSA, outperforming vancomycin and linezolid [1]. Procurement of 6-amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one enables entry into this emerging antibacterial chemotype for proprietary SAR expansion, leveraging the 6-amino group as a diversification point to optimize potency, selectivity, and pharmacokinetics while retaining the core scaffold associated with PBP2a allosteric site binding (Kd 13–23 μM range).

Physicochemical Probe Studies: Investigating tPSA-Dependent Cellular Permeability in the Chromone Series

The target compound's tPSA of 52.3 Ų positions it in an intermediate permeability range between the low-tPSA MN-64 (26.3 Ų) and the higher-tPSA 6-aminoflavone (56.2 Ų) [2]. This makes it a useful tool compound for systematically studying the relationship between chromone tPSA and cellular permeability, subcellular localization, or blood-brain barrier penetration in parallel with its close analogs, enabling the construction of predictive models for the 4H-chromen-4-one chemical space.

Computational Chemistry: Dual-Pharmacophore Virtual Screening Template

The compound combines two pharmacophoric features—the 6-aminochromone hydrogen-bonding motif and the 4'-isopropylphenyl hydrophobic moiety—within a single, compact structure (MW = 279.3 Da, rotatable bonds = 2) [2]. This dual-feature architecture makes it suitable as a query template for ligand-based virtual screening or pharmacophore modeling aimed at identifying novel scaffolds that mimic the combined H-bond donor/hydrophobic presentation, particularly for targets where both features are required for binding (e.g., the PBP2a allosteric site or the tankyrase nicotinamide pocket).

Quote Request

Request a Quote for 6-amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.